N-(4-chlorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

描述

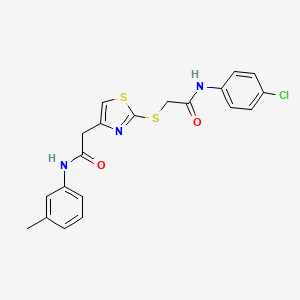

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group and a m-tolylamino (3-methylphenylamino) substituent. The compound’s structure combines a thiazole core with sulfur-linked acetamide moieties, which are common in bioactive molecules targeting enzymes or receptors. Its m-tolyl group may enhance lipophilicity and modulate electronic properties compared to other aryl substituents.

属性

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S2/c1-13-3-2-4-16(9-13)23-18(25)10-17-11-27-20(24-17)28-12-19(26)22-15-7-5-14(21)6-8-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHZLBNCDYIGIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-chlorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a thiazolidine structure, which includes diverse functional groups that may interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 429.88 g/mol. Its structure can be broken down into key components:

- Thiazolidine Ring : Contributes to the compound's reactivity and interaction potential.

- Chlorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

- Acetamide Moiety : Implicates potential interactions with enzymes and receptors involved in metabolic pathways.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These effects are likely due to its ability to modulate biochemical pathways associated with pain and inflammation. Structure-activity relationship (SAR) studies indicate that similar compounds often show enhanced bioactivity, suggesting that this compound could be optimized for therapeutic use .

Interaction with Biological Targets

The compound's interactions with various biological targets have been investigated through computer-aided predictions and in vitro assays. It is hypothesized that it may interact with:

- Enzymes : Potential inhibition of enzymes involved in inflammatory processes.

- Receptors : Modulation of receptor activity related to pain perception.

Comparative Analysis of Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazolidinediones | Thiazolidine | Insulin sensitization | Primarily used in diabetes treatment |

| Amino Acid Derivatives | Amino acid-based | Various metabolic effects | Tailored for specific enzymatic interactions |

| Chalcones | Aromatic ketones | Anti-inflammatory | Simpler structure compared to thiazolidinones |

This table highlights the complex structure of this compound, which may contribute to its diverse pharmacological applications.

Synthesis and Evaluation

Research has documented various synthesis methods for this compound, emphasizing multi-step approaches that enhance its pharmacological properties. For example, studies have shown that modifications to the thiazolidine ring can significantly impact biological activity .

In Vitro Studies

In vitro assays have demonstrated notable biological activities, including:

- Antimicrobial Activity : Similar thiazolidine derivatives have shown significant antimicrobial effects against standard pathogens.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Molecular docking studies further elucidate binding interactions, providing insights into the compound's mechanism of action against specific targets such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative conditions like Alzheimer's disease .

科学研究应用

Antimicrobial Activity

Research indicates that compounds with thiazole and thioacetamide structures exhibit significant antimicrobial properties.

- Mechanism of Action : These compounds may inhibit bacterial growth by disrupting cell wall synthesis and function.

- Case Study : A study evaluated the antibacterial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that derivatives similar to N-(4-chlorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide exhibited significant inhibition zones at varying concentrations, demonstrating their potential as new antimicrobial agents .

Anticancer Properties

The compound has also been studied for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines.

- In Vitro Studies : The compound was tested using the Sulforhodamine B (SRB) assay. It showed promising results against cancer cell lines, suggesting its efficacy in inhibiting cancer cell proliferation.

- Molecular Docking Studies : These studies indicated that the compound binds effectively to specific receptors involved in cancer progression, which enhances its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent.

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in the inflammatory response.

- Research Findings : In animal models, related compounds have demonstrated the ability to reduce levels of TNF-alpha and IL-6, supporting the hypothesis that this compound could exhibit similar effects .

相似化合物的比较

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chlorothiophene in ) generally lower melting points compared to electron-donating groups (e.g., methyl in ). The target compound’s m-tolyl group may increase lipophilicity relative to unsubstituted aryl analogs.

- Synthetic Yields : Yields for thiazole-acetamides range widely (55–89%), depending on substituent complexity. The nitro-furan derivative shows moderate yield (58%), while piperazine-thiazole hybrids achieve higher yields (79%) due to optimized nucleophilic substitution.

Key Observations :

- Activity Trends : Thiazole-acetamides with extended conjugated systems (e.g., coumarin in , benzothiazole in ) exhibit potent enzyme inhibition. The target compound’s m-tolyl-thioacetamide motif may favor interactions with hydrophobic enzyme pockets, though specific data are lacking.

- Chlorophenyl Impact : Chlorine substitution (as in ) enhances binding to targets like VEGFR-2 and MMPs, suggesting the target’s 4-chlorophenyl group could confer similar advantages.

Physicochemical and Spectroscopic Comparisons

- IR/NMR Signatures: Thioacetamide linkages (C=S) in analogs show IR peaks at ~1095–1179 cm⁻¹, while carbonyl (C=O) stretches appear at ~1667–1715 cm⁻¹ . The target compound’s m-tolylamino group would likely produce distinct aromatic proton signals (δ 6.5–8.0 ppm in ¹H-NMR) .

常见问题

Q. What are the key synthetic steps for preparing N-(4-chlorophenyl)-2-((4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)thio)acetamide?

The synthesis involves:

- Thiazole ring formation : Reacting substituted thioacetamide derivatives with thiourea in ethanol under reflux to form the thiazole core .

- Acetamide coupling : Using 2-chloro-N-(thiazol-2-yl)acetamide intermediates reacted with thiol-containing precursors (e.g., 5-aryl-1H-imidazole-2-thiols) in the presence of potassium carbonate as a base .

- Amide bond formation : Introducing the m-tolylamino group via nucleophilic substitution or condensation reactions, monitored by TLC .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : To confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) functional groups .

- NMR spectroscopy : ¹H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 2.0–4.0 ppm); ¹³C NMR for carbonyl (δ 165–175 ppm) and thiazole carbons (δ 120–150 ppm) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .

Q. How is reaction progress monitored during synthesis?

Thin-layer chromatography (TLC) is widely used with solvent systems like ethyl acetate/hexane (3:7). Spots are visualized under UV light or via iodine staining. For example, the disappearance of 2-chloroacetamide intermediates (Rf ~0.5) confirms completion .

Advanced Research Questions

Q. How can researchers optimize reaction yields for thiazole-acetamide derivatives?

Strategies include:

- Catalyst selection : Triethylamine enhances nucleophilic substitution rates in acetamide-thiol coupling .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature control : Reflux in ethanol (78°C) balances reaction speed and side-product minimization .

- Purification : Recrystallization from ethanol or column chromatography resolves byproducts (e.g., unreacted thiourea) .

Q. How to resolve contradictions in elemental analysis data for synthesized derivatives?

Discrepancies between calculated and observed values (e.g., C/H/N/O percentages) may arise from:

- Incomplete purification : Repeat recrystallization or use preparative HPLC .

- Hydrate formation : Dry samples under vacuum (40°C, 24 hrs) before analysis .

- Instrument calibration : Validate CHNS analyzers with certified standards (e.g., sulfanilamide) .

Q. What in vitro models are suitable for evaluating bioactivity?

- Anticancer assays : MTT or SRB tests against cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution (MIC determination) for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- COX inhibition : ELISA-based assays to measure prostaglandin E₂ levels for anti-inflammatory potential .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Modify the m-tolyl group (e.g., electron-withdrawing/-donating groups) and test bioactivity .

- Bioisosteric replacement : Replace the thiazole ring with oxazole or pyridine analogs to assess core flexibility .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins .

Q. How can computational methods improve reaction design?

- Quantum chemical calculations : Predict reaction pathways and transition states using DFT (e.g., Gaussian 16) to identify energetically favorable conditions .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

- Molecular dynamics : Simulate solubility and stability in biological systems to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。